1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE
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Overview
Description
1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE is a synthetic organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE typically involves the reaction of 1-(2-chloro-4-nitrophenyl)piperazine with butanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like xylene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl group may play a crucial role in its activity by participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the nitrophenyl group but lacks the piperazine and butanone moieties.
1-(2-Chloro-4-nitrophenyl)piperazine: Similar structure but without the butanone group.
4-Chloro-2-nitrophenol: Another nitrophenyl derivative with different substituents.
Uniqueness
1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE is unique due to its combination of a piperazine ring, a nitrophenyl group, and a butanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-2-3-14(19)17-8-6-16(7-9-17)13-5-4-11(18(20)21)10-12(13)15/h4-5,10H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBBDUPVFHBAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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